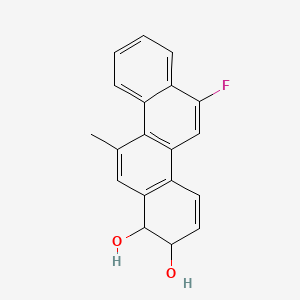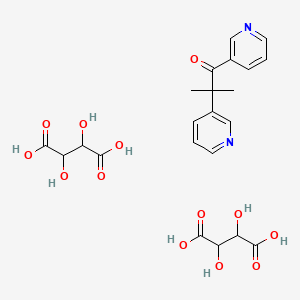
2,3-Dihydroxybutanedioic acid;2-methyl-1,2-dipyridin-3-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metyrapone Tartrate is the tartrate salt form of metyrapone, a pyridine derivative and an inhibitor of steroid 11-beta-hydroxylase with anti-adrenal activity. Metyrapone inhibits steroid 11-beta-hydroxylase, thereby inhibiting the synthesis of cortisol from 11-deoxycortisol, and corticosterone, the precursor of aldosterone, from deoxycorticosterone in the adrenal gland. Removal of the negative feedback mechanism exerted by cortisol results in increased adrenocorticotropic hormone (ACTH) secretion by the pituitary gland. In turn, continued stimulation of the adrenal gland by ACTH results in the accumulation of corticoid precursors, 11-deoxycortisol and deoxycorticosterone. These corticoid precursors are excreted in urine and may be used as indicators for hypothalamic-pituitary ACTH function.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
The synthesis of (S)-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]carbamic acid phenyl ester, (L)-2,3-dihydroxybutanedioic acid salt, has been explored in Alzheimer's disease research. This compound was developed through directed ortho-metallation methodology and classical diastereomeric salt formation (Ciszewska et al., 1997).
Electrochemical Chiral Differentiation
2,3-Dihydroxybutanedioic acid (tartaric acid, TA) has applications in electrochemical chiral differentiation. Its enantiorecognition was studied using cyclodextrin-based reduced graphene oxide materials, showing potential for chiral resolution in various applications (Si et al., 2018).
Hypoglycemic Agents
1,2-Dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid has been identified as a hypoglycemic agent, distinct from the mechanism of action of nicotinic acid. This compound and its derivatives were synthesized for potential use as oral hypoglycemic agents (Youngdale & Oglia, 1985).
Structural Studies in Organic Chemistry
The synthesis and structural studies of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, a class of compounds related to 2-methyl-1,2-dipyridin-3-ylpropan-1-one, have been conducted. These compounds have potential applications in organic chemistry and drug development (Chui et al., 2004).
Acid Dissociation Studies
The dissociation constants of 2,3-dihydroxybutanedioic acid (tartaric acid) were studied in various hydroorganic media. Understanding these constants is vital for its applications in biochemical and industrial processes (Azab et al., 1997).
Biological Production of Malic Acid
2-Hydroxybutanedioic acid (malic acid) is used as a precursor in the food, chemical, and pharmaceutical industries. Its biological production has been studied extensively, exploring various pathways and metabolic engineering approaches (Dai et al., 2018).
Propiedades
Nombre del producto |
2,3-Dihydroxybutanedioic acid;2-methyl-1,2-dipyridin-3-ylpropan-1-one |
|---|---|
Fórmula molecular |
C22H26N2O13 |
Peso molecular |
526.4 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;2-methyl-1,2-dipyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C14H14N2O.2C4H6O6/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11;2*5-1(3(7)8)2(6)4(9)10/h3-10H,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
FBSAWAHQGRDEJD-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



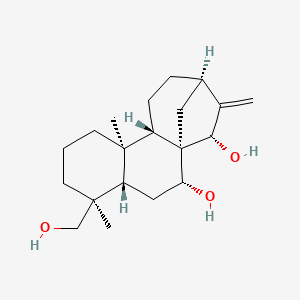
![4a,9-Dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B1259004.png)
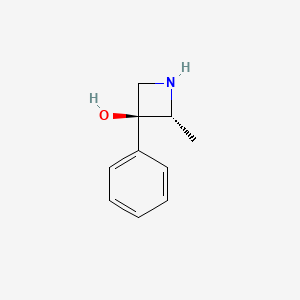
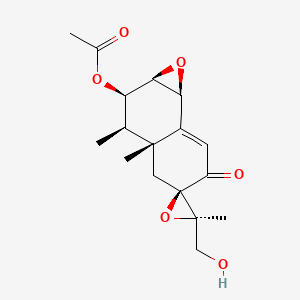
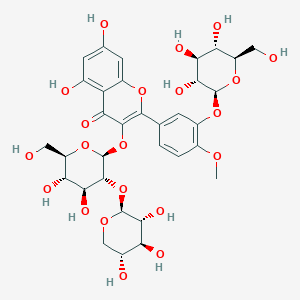

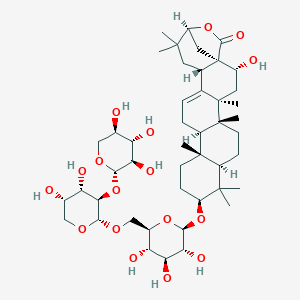
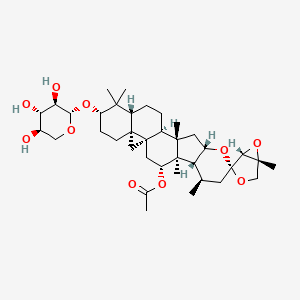

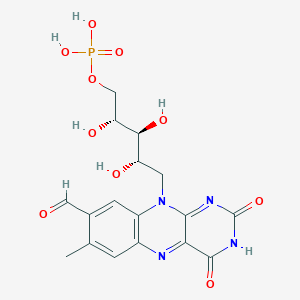
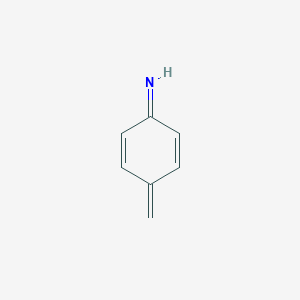
![5-[3,3a,4,5,6,6a-Hexahydro-5-hydroxy-4-(3-hydroxy-4-methyl-1-octen-6-ynyl)pentalen-2(1H)-ylidene]pentanoic acid](/img/structure/B1259021.png)

